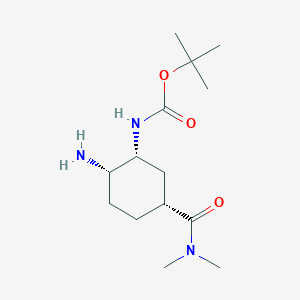

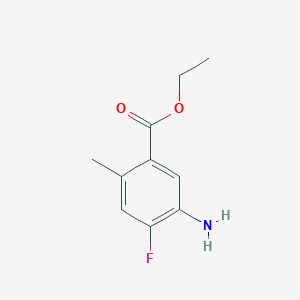

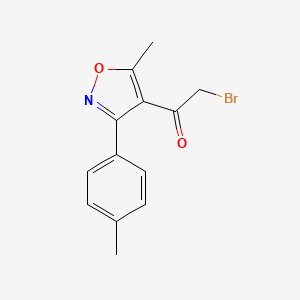

![molecular formula C34H40O2S4 B1381448 1,3-Bis(2-ethylhexyl)-5,7-di(thiophen-2-yl)benzo[1,2-c:4,5-c']dithiophene-4,8-dione CAS No. 1415929-77-9](/img/structure/B1381448.png)

1,3-Bis(2-ethylhexyl)-5,7-di(thiophen-2-yl)benzo[1,2-c:4,5-c']dithiophene-4,8-dione

Vue d'ensemble

Description

“1,3-Bis(2-ethylhexyl)-5,7-di(thiophen-2-yl)benzo[1,2-c:4,5-c’]dithiophene-4,8-dione” is a chemical compound with the formula C₃₄H₄₀O₂S₄ and a molecular weight of 608.9402 g/mol . It is used as a donor molecule in photovoltaics .

Molecular Structure Analysis

The molecular structure of this compound includes a benzo[1,2-c:4,5-c’]dithiophene core with two thiophen-2-yl groups and two 2-ethylhexyl groups attached .Chemical Reactions Analysis

This compound has been used in the fabrication of non-fullerene polymeric solar cells . It has also been used in the synthesis of a novel polymer material for use as a donor in polymer solar cells .Physical And Chemical Properties Analysis

This compound is stored in a dark place, sealed in dry conditions, at a temperature of 2-8°C . More detailed physical and chemical properties were not found in the search results.Applications De Recherche Scientifique

Photocatalytic Hydrogen Evolution

This compound has been used in the construction of sulfone-based dual acceptor copolymers for highly efficient photocatalytic hydrogen evolution . The study reported a sulfide oxidation tuning approach in 4,8-bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b:4,5-b′]dithiophene (BDTT) for constructing a series of these copolymers .

Organic Solar Cells

The compound has been used in the fabrication of non-fullerene polymeric solar cells . It has also been used in the synthesis of a new conjugated polymer, 5,7-bis(2-ethylhexyl)benzo[1,2-c:4,5-c′]dithiophene-4,8-dione (PBDTBDD) .

Performance Boosting in Organic Solar Cells

The compound has been used in synergistically boosting performances of organic solar cells from dithieno[3,2-b]benzo[1,2-b;4,5-b′]dithiophene-based copolymers via side chain engineering and radical polymer additives .

Donor-Acceptor Conjugated Polymers

The compound has been used in the synthesis of new donor–acceptor (D–A) conjugated polymers .

Terpolymer-based All-Polymer Solar Cells

A novel conjugated terpolymer referred to as Ter-3MTTPD was successfully synthesized using 4,8-bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b:4,5-b′]dithiophene as a donor .

Monomer for the Synthesis of Low Band-Gap Polymer Semiconductors

The compound is a monomer for the synthesis of low band-gap polymer semiconductors such as PBDD4T and PBDD4T-2F . It has applications in OPV (fullerene or fullerene-free), tandem organic solar cells, and OFETs .

Orientations Futures

Mécanisme D'action

Target of Action

The primary target of this compound is the photocatalytic hydrogen evolution process . It is used in the construction of sulfone-based dual acceptor copolymers which are used as photocatalysts for hydrogen evolution by water splitting .

Mode of Action

The compound interacts with its targets through a sulfide oxidation tuning approach . This approach involves constructing a series of sulfone-based dual acceptor copolymers with different numbers of sulfonyl groups . The sulfone group acts as an electron-output site due to its strong electron-withdrawing ability .

Biochemical Pathways

The compound affects the photocatalytic hydrogen evolution pathway . By acting as an electron-output site, the sulfone group in the compound enhances the efficiency of the photocatalytic hydrogen evolution process .

Pharmacokinetics

Its chemical properties such as boiling point and density have been predicted . The compound has a predicted boiling point of 635.7±55.0 °C and a predicted density of 1.385±0.06 g/cm3 .

Result of Action

The compound’s action results in highly efficient photocatalytic hydrogen evolution . The resulting polymer, PBDTTS-1SO, displayed high photocatalytic activities of 97.1 mmol h −1 g −1 and 473 μmol h −1 (6 mg) under visible-light illumination . It also had an apparent quantum yield exceeding 18% at a wavelength of 500 nm .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors such as light. For instance, the compound’s photocatalytic activities were observed under visible-light illumination . .

Propriétés

IUPAC Name |

5,7-bis(2-ethylhexyl)-1,3-dithiophen-2-ylthieno[3,4-f][2]benzothiole-4,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H40O2S4/c1-5-9-13-21(7-3)19-25-27-28(26(39-25)20-22(8-4)14-10-6-2)32(36)30-29(31(27)35)33(23-15-11-17-37-23)40-34(30)24-16-12-18-38-24/h11-12,15-18,21-22H,5-10,13-14,19-20H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHHDMAXVJHPGNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)CC1=C2C(=C(S1)CC(CC)CCCC)C(=O)C3=C(SC(=C3C2=O)C4=CC=CS4)C5=CC=CS5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H40O2S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

608.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why was 1,3-Bis(2-ethylhexyl)-5,7-di(thiophen-2-yl)benzo[1,2-c:4,5-c']dithiophene-4,8-dione (BDD) chosen as a component in this research on ternary polymer solar cells?

A: The researchers chose BDD due to its known beneficial properties in organic semiconductors. Specifically, BDD possesses strong absorption characteristics and promotes planar molecular configurations, both of which are advantageous for efficient charge transport within the active layer of a solar cell. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

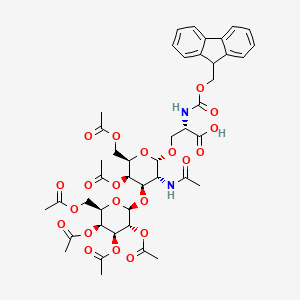

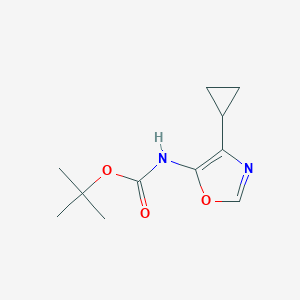

![Tert-butyl tert-butyl 2,9-diazaspiro[5.5]undecane-2,9-dicarboxylate](/img/structure/B1381366.png)

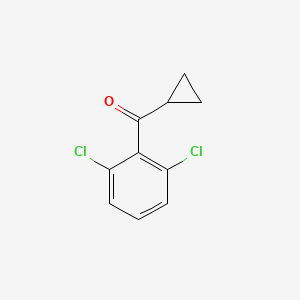

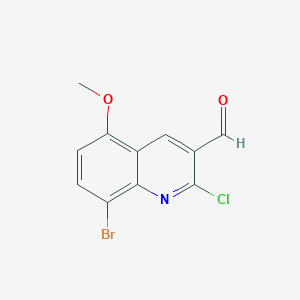

![6-Bromo-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B1381371.png)

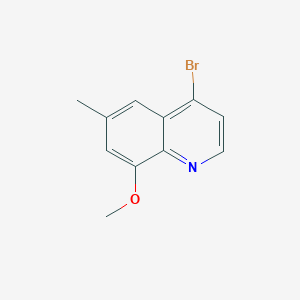

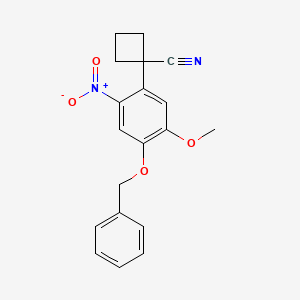

![6-benzyl-8,8-Difluoro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4-diol](/img/structure/B1381376.png)